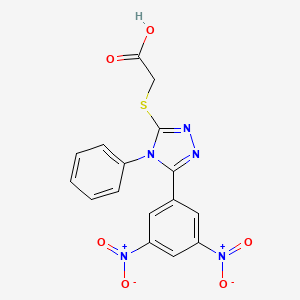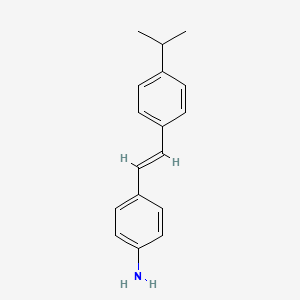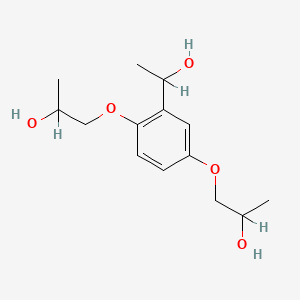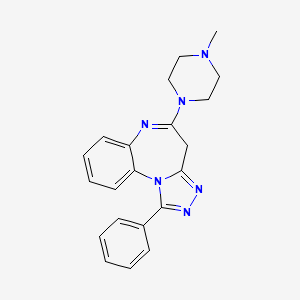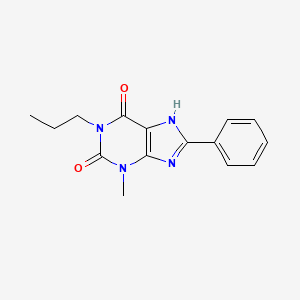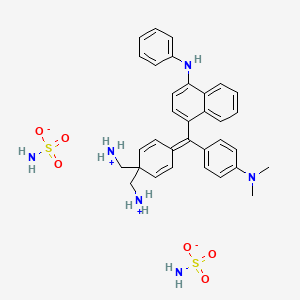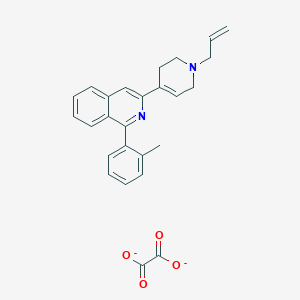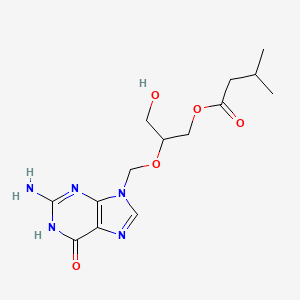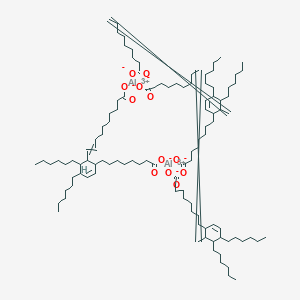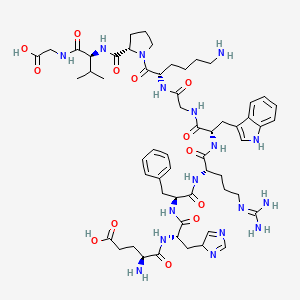
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2')-disulfide, bis(trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of glycinamide and glycyl groups, along with a disulfide bond and trifluoroacetate groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) typically involves multiple steps, including the protection and deprotection of functional groups, formation of peptide bonds, and introduction of the disulfide bond. The reaction conditions often require controlled temperatures, pH levels, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized to maximize efficiency and minimize costs while ensuring the compound meets the required quality standards.
化学反応の分析
Types of Reactions
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond results in sulfonic acids, while reduction yields thiol groups.
科学的研究の応用
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is used in various scientific research applications, including:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In studies of protein folding and disulfide bond formation.
Industry: Used in the production of specialized chemicals and materials.
作用機序
The mechanism by which Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and peptides. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the target’s structure and activity.
類似化合物との比較
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione disulfide: An oxidized form of glutathione with a disulfide bond.
Dithiothreitol: A reducing agent used to cleave disulfide bonds.
Uniqueness
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is unique due to its specific combination of glycinamide, glycyl groups, and trifluoroacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
117370-25-9 |
|---|---|
分子式 |
C14H20F6N4O7S2 |
分子量 |
534.5 g/mol |
IUPAC名 |
(5S,12S)-5,12-diamino-1,2-dithia-7,10-diazacyclotetradecane-6,8,11-trione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N4O3S2.2C2HF3O2/c11-6-1-3-18-19-4-2-7(12)10(17)14-8(15)5-13-9(6)16;2*3-2(4,5)1(6)7/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15,17);2*(H,6,7)/t6-,7-;;/m0../s1 |
InChIキー |
SXKANJBALBCKOJ-JFYKYWLVSA-N |
異性体SMILES |
C1CSSCC[C@@H](C(=O)NC(=O)CNC(=O)[C@H]1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CSSCCC(C(=O)NC(=O)CNC(=O)C1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




